5-Bromo-2-nitrobenzoato de metilo

Descripción general

Descripción

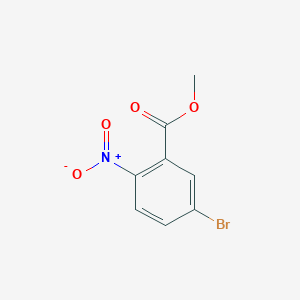

Methyl 5-bromo-2-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 are replaced by a bromine atom and a nitro group, respectively. This compound is used in various chemical syntheses and has applications in scientific research.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 5-bromo-2-nitrobenzoate is recognized as a valuable intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the development of:

- Antimicrobial Agents : Used in synthesizing compounds that target bacterial infections.

- Analgesics : It serves as a precursor for pain relief medications.

- Anti-inflammatory Drugs : The compound is involved in creating drugs that reduce inflammation .

Case Study : A study demonstrated the effectiveness of methyl 5-bromo-2-nitrobenzoate in synthesizing new classes of anti-inflammatory agents, showcasing its potential to enhance therapeutic efficacy while minimizing side effects.

Dyes and Pigments

One of the primary applications of methyl 5-bromo-2-nitrobenzoate is as an intermediate in dye production. It facilitates the synthesis of:

- Azo Dyes

- Anthraquinone Dyes

- Triarylmethane Dyes

These dyes are extensively used in textile dyeing, printing inks, and plastics, contributing significantly to the colorant industry .

| Type of Dye | Application Area |

|---|---|

| Azo Dyes | Textiles |

| Anthraquinone Dyes | Printing Inks |

| Triarylmethane Dyes | Plastics |

Polymer Production

Methyl 5-bromo-2-nitrobenzoate is also utilized in the production of various polymers. It acts as a precursor for synthesizing:

- Polyester Resins

- Polyurethane Resins

- Polyvinyl Chloride (PVC)

These polymers find applications in manufacturing plastics, adhesives, and coatings, making them essential for numerous industrial processes .

Agrochemicals

In the agrochemical sector, methyl 5-bromo-2-nitrobenzoate is used to develop herbicides and pesticides. Its ability to modify chemical structures enables the creation of effective agrochemical products aimed at enhancing crop yield and protection against pests .

Fragrances and Flavors

The compound serves as a precursor for synthesizing various fragrance ingredients, including aldehydes, ketones, and esters. These ingredients are integral to the formulation of perfumes and personal care products .

Surfactants and Solvents

Methyl 5-bromo-2-nitrobenzoate is involved in producing surfactants that are widely used in:

- Personal Care Products

- Cleaning Agents

- Food Processing

Additionally, it can be transformed into solvents utilized in paints, inks, and adhesives .

Análisis Bioquímico

Biochemical Properties

Methyl 5-bromo-2-nitrobenzoate plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with certain enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of Methyl 5-bromo-2-nitrobenzoate to active sites on enzymes, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

Methyl 5-bromo-2-nitrobenzoate has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Methyl 5-bromo-2-nitrobenzoate can lead to changes in the expression of genes involved in stress responses and metabolic regulation. Additionally, it may impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of Methyl 5-bromo-2-nitrobenzoate involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, Methyl 5-bromo-2-nitrobenzoate may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-bromo-2-nitrobenzoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Methyl 5-bromo-2-nitrobenzoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH levels. Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 5-bromo-2-nitrobenzoate vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxic effects at high doses may include cellular damage, oxidative stress, and disruption of normal metabolic processes .

Metabolic Pathways

Methyl 5-bromo-2-nitrobenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and metabolic regulation. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may inhibit enzymes involved in the detoxification of reactive oxygen species, leading to increased oxidative stress .

Transport and Distribution

Within cells and tissues, Methyl 5-bromo-2-nitrobenzoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound. For instance, Methyl 5-bromo-2-nitrobenzoate may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution within the cell .

Subcellular Localization

The subcellular localization of Methyl 5-bromo-2-nitrobenzoate is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization can impact the compound’s effectiveness and the nature of its interactions with cellular components .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-nitrobenzoate can be synthesized through a multi-step process involving nitration, bromination, and esterification. The nitration of methyl benzoate produces methyl 3-nitrobenzoate, which is then brominated to yield methyl 5-bromo-2-nitrobenzoate. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide for bromination .

Industrial Production Methods: Industrial production of methyl 5-bromo-2-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents used are often

Actividad Biológica

Methyl 5-bromo-2-nitrobenzoate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 5-bromo-2-nitrobenzoate has the molecular formula CHBrNO and features a bromine atom and a nitro group attached to a benzoate structure. Its chemical properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals.

Synthesis

The synthesis of methyl 5-bromo-2-nitrobenzoate typically involves the bromination of 2-nitrobenzoic acid followed by esterification. The following steps outline a general synthetic route:

- Bromination : 2-Nitrobenzoic acid is treated with bromine in a suitable solvent to introduce the bromine substituent.

- Esterification : The resulting acid is then reacted with methanol in the presence of an acid catalyst to form the ester.

Antimicrobial Properties

Methyl 5-bromo-2-nitrobenzoate has demonstrated significant antibacterial and antifungal activities. Research indicates that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 0.5 |

| Bacillus cereus | 0.8 |

These results suggest that methyl 5-bromo-2-nitrobenzoate could be a promising candidate for developing new antimicrobial agents.

The mechanism by which methyl 5-bromo-2-nitrobenzoate exerts its biological effects may involve the inhibition of key metabolic pathways in microbial cells. It has been hypothesized that compounds with similar structures can disrupt cell wall synthesis or interfere with protein synthesis, leading to microbial cell death.

Case Studies

- Study on Antibacterial Activity : A study published in Molecules evaluated various nitrobenzoate derivatives, including methyl 5-bromo-2-nitrobenzoate, for their antibacterial efficacy. The compound showed promising results against Gram-positive bacteria, particularly S. aureus, indicating its potential as an antibiotic agent .

- Fungal Inhibition : Another investigation focused on the antifungal properties of methyl 5-bromo-2-nitrobenzoate against Candida species. The compound demonstrated significant inhibition at concentrations as low as 0.6 mg/mL, suggesting its potential use in treating fungal infections .

- In Vivo Studies : In vivo studies have also been conducted to assess the safety profile and therapeutic potential of this compound. Animal models treated with methyl 5-bromo-2-nitrobenzoate showed no significant adverse effects at therapeutic doses, indicating a favorable safety margin .

Propiedades

IUPAC Name |

methyl 5-bromo-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVNSGSUEVSJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590460 | |

| Record name | Methyl 5-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883554-93-6 | |

| Record name | Methyl 5-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.